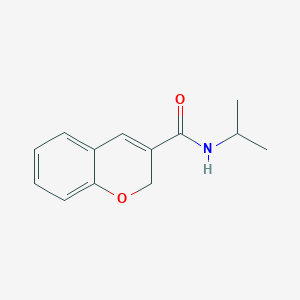
N-propan-2-yl-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a critical signaling molecule involved in many cellular processes.
Mecanismo De Acción
N-propan-2-yl-2H-chromene-3-carboxamide inhibits PI3K by binding to its ATP-binding site. This prevents the activation of downstream signaling molecules, such as Akt and mTOR, which are involved in many cellular processes.
Biochemical and Physiological Effects:
N-propan-2-yl-2H-chromene-3-carboxamide has many biochemical and physiological effects. It inhibits cell growth, proliferation, and survival, and induces apoptosis and autophagy. It also has anti-inflammatory effects and can modulate glucose metabolism and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propan-2-yl-2H-chromene-3-carboxamide has many advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in cellular processes and diseases. It is also relatively stable and easy to use.
However, there are some limitations to using N-propan-2-yl-2H-chromene-3-carboxamide. It can have off-target effects, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many future directions for the use of N-propan-2-yl-2H-chromene-3-carboxamide in scientific research. One direction is the development of new PI3K inhibitors with improved specificity and potency. Another direction is the use of N-propan-2-yl-2H-chromene-3-carboxamide in combination with other drugs to enhance its therapeutic efficacy.
N-propan-2-yl-2H-chromene-3-carboxamide can also be used to study the role of PI3K in different cellular processes and diseases, such as neurodegenerative diseases, infectious diseases, and immune disorders. Finally, it can be used to study the mechanisms of drug resistance and to develop new strategies to overcome resistance.
Conclusion:
N-propan-2-yl-2H-chromene-3-carboxamide is a synthetic compound that is widely used in scientific research as a potent inhibitor of PI3K. It has many applications in studying cellular processes and diseases, and has many advantages and limitations for lab experiments. There are also many future directions for the use of N-propan-2-yl-2H-chromene-3-carboxamide in scientific research, which will continue to advance our understanding of PI3K signaling and its role in health and disease.
Métodos De Síntesis
N-propan-2-yl-2H-chromene-3-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-dichloro-5-nitropyrimidine, which is then reacted with 1,2-epoxypropane to form a key intermediate. This intermediate is then reacted with 5,6-dihydro-2H-chromene-3-carboxylic acid to produce the final product, N-propan-2-yl-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-propan-2-yl-2H-chromene-3-carboxamide is widely used in scientific research as a potent inhibitor of PI3K. PI3K is involved in many cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling is associated with many diseases, including cancer, diabetes, and cardiovascular disease.
N-propan-2-yl-2H-chromene-3-carboxamide is used to study the role of PI3K in these diseases and to develop new therapeutic strategies. It is also used to study other cellular processes, such as autophagy, apoptosis, and inflammation.
Propiedades
IUPAC Name |
N-propan-2-yl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-13(15)11-7-10-5-3-4-6-12(10)16-8-11/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCHLPWYMYTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
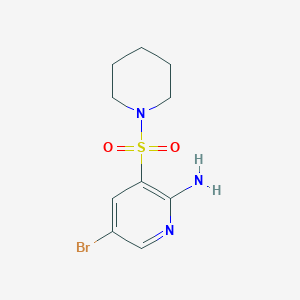
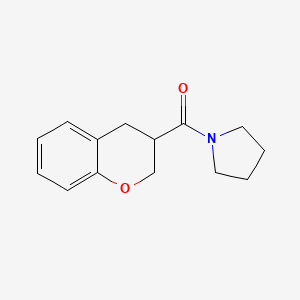
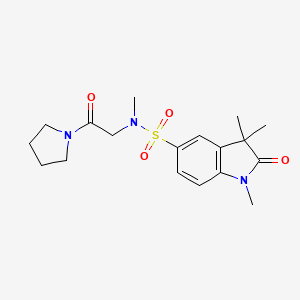
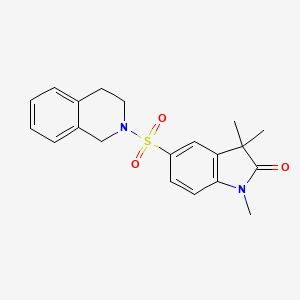
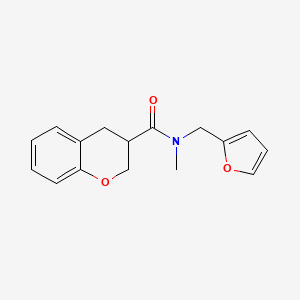
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)

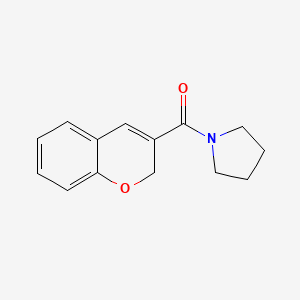
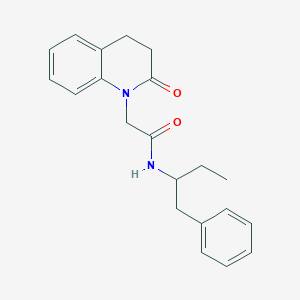
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)


![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)